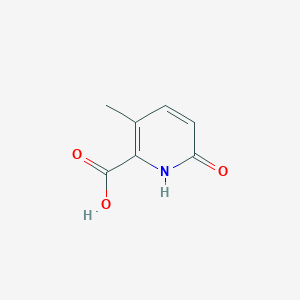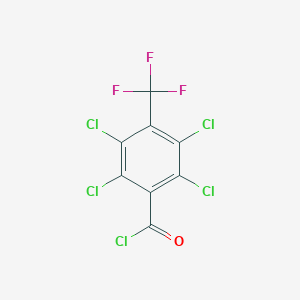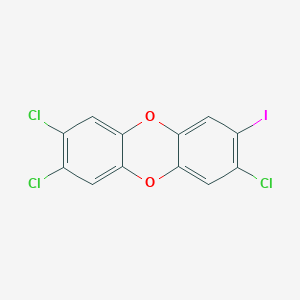
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin (ITCDD) is a highly toxic chemical compound that belongs to the class of dioxins. It is a persistent organic pollutant that has been identified as a potent environmental contaminant. ITCDD is a halogenated aromatic hydrocarbon that is formed as a byproduct of various industrial processes, such as waste incineration, paper production, and pesticide manufacturing. Due to its high toxicity, ITCDD has been the subject of extensive scientific research, aimed at understanding its synthesis, mechanism of action, and biochemical effects.
作用机制
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various genes involved in cell growth and differentiation. Binding of this compound to AhR leads to the activation of downstream signaling pathways, resulting in the expression of genes involved in inflammation, oxidative stress, and apoptosis. The toxic effects of this compound are mediated by the accumulation of reactive oxygen species (ROS) and the disruption of cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, immune suppression, and endocrine disruption. It has been linked to various health problems, such as cancer, reproductive disorders, and developmental abnormalities. The toxic effects of this compound are dose-dependent, and exposure to even low levels of the compound can have adverse effects on human health.
实验室实验的优点和局限性
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin is a useful tool in scientific research, as it can be used to study the mechanisms of toxicity of dioxins. It is a potent AhR agonist, and can be used to activate AhR signaling pathways in vitro and in vivo. However, the high toxicity of this compound makes it challenging to work with, and requires strict safety precautions to be taken in the laboratory.
未来方向
Future research on 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin should focus on developing new methods for detecting and mitigating its environmental impact. This includes developing new analytical methods for detecting this compound in environmental samples, and developing new remediation strategies for contaminated sites. In addition, further research is needed to understand the mechanisms of toxicity of this compound, and to develop new treatments for the health problems associated with exposure to the compound. Finally, future research should focus on developing safer alternatives to the industrial processes that produce this compound, in order to reduce the risk of environmental contamination.
合成方法
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin is synthesized by the reaction of 2-iodophenol with 3,7,8-trichlorodibenzo-p-dioxin in the presence of a catalyst. The reaction is carried out under controlled conditions to avoid the formation of unwanted byproducts. The resulting compound is purified by various methods, such as column chromatography, to obtain a high purity product.
科学研究应用
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin has been extensively studied for its toxic effects on living organisms. It is a potent carcinogen, mutagen, and teratogen, and has been linked to various health problems in humans and animals. Scientific research has focused on understanding the mechanisms of toxicity of this compound, and on developing methods to detect and mitigate its environmental impact.
属性
| 112317-17-6 | |
分子式 |
C12H4Cl3IO2 |
分子量 |
413.4 g/mol |
IUPAC 名称 |
2,3,7-trichloro-8-iododibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Cl3IO2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
InChI 键 |
WOZNSSVRUHUPHZ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)I |
规范 SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)I |
| 112317-17-6 | |
同义词 |
2-iodo-3,7,8-trichlorodibenzo-4-dioxin Cl3-DpD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


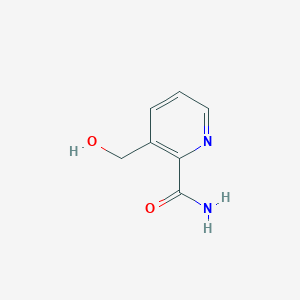
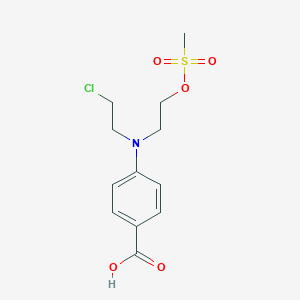
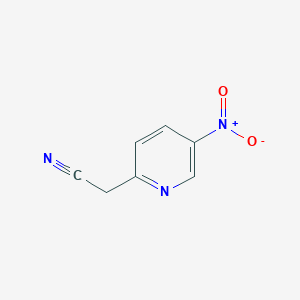

![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)
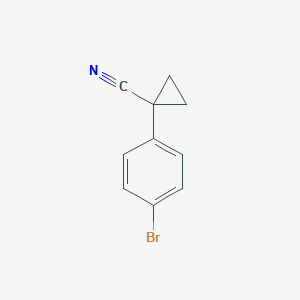


![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)


